5-Bromo-1-chloro-2-ethoxy-3-propoxybenzene
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Overview
Description
5-Bromo-1-chloro-2-ethoxy-3-propoxybenzene is an organic compound with the molecular formula C11H14BrClO2 It is a derivative of benzene, substituted with bromine, chlorine, ethoxy, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2-ethoxy-3-propoxybenzene typically involves multi-step organic reactions. One common method starts with the bromination of 1-chloro-2-ethoxy-3-propoxybenzene. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-1-chloro-2-ethoxy-3-propoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2-ethoxy-3-propoxybenzene depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the electron-donating effects of the ethoxy and propoxy groups. These substituents affect the compound’s overall electron density and reactivity towards nucleophiles and electrophiles.
Comparison with Similar Compounds
5-Bromo-1-chloro-2-methoxy-3-propoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-1-chloro-2-ethoxy-3-butoxybenzene: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness: 5-Bromo-1-chloro-2-ethoxy-3-propoxybenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering versatility in the preparation of various derivatives.
Properties
IUPAC Name |
5-bromo-1-chloro-2-ethoxy-3-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClO2/c1-3-5-15-10-7-8(12)6-9(13)11(10)14-4-2/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMUYWTZHDKME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=C1)Br)Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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